2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,3-dichlorophenyl)acetamide

Description

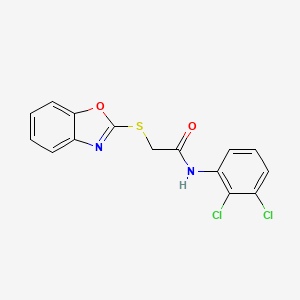

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,3-dichlorophenyl)acetamide: , also known by its chemical formula C₁₄H₈Cl₂N₂O₂S , is a synthetic organic compound. It features a benzoxazole ring, a dichlorophenyl group, and an acetamide functional group. Let’s break down its structure:

- The benzoxazole moiety consists of a benzene ring fused with an oxazole ring (a five-membered heterocycle containing oxygen and nitrogen atoms).

- The dichlorophenyl group refers to a phenyl ring substituted with two chlorine atoms.

- The acetamide functional group contains a carbonyl group (C=O) attached to an amino group (NH₂).

Properties

Molecular Formula |

C15H10Cl2N2O2S |

|---|---|

Molecular Weight |

353.2 g/mol |

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,3-dichlorophenyl)acetamide |

InChI |

InChI=1S/C15H10Cl2N2O2S/c16-9-4-3-6-11(14(9)17)18-13(20)8-22-15-19-10-5-1-2-7-12(10)21-15/h1-7H,8H2,(H,18,20) |

InChI Key |

VRLBRIHWPQMNMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2-aminobenzoxazole with 2,3-dichlorobenzoyl chloride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the target compound.

Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or chloroform) at a controlled temperature. Acidic or basic conditions may be employed to facilitate the reaction. The use of a base (e.g., triethylamine) helps neutralize the hydrogen chloride generated during the reaction.

Industrial Production: While industrial-scale production methods are proprietary, the compound can be synthesized efficiently using established chemical principles. Optimization of reaction conditions, purification steps, and yield enhancement are critical for large-scale production.

Chemical Reactions Analysis

Oxidation: The compound may undergo oxidation reactions, potentially affecting the sulfur atom or the benzoxazole ring.

Reduction: Reduction of the carbonyl group (C=O) could yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions may occur at the chlorine-substituted phenyl group.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

Major Products: The major products depend on the specific reaction conditions. Oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols. Substitution reactions result in various derivatives of the compound.

Scientific Research Applications

Fluorescent Probes: The benzoxazole moiety’s fluorescence properties make it useful for labeling and imaging studies.

Drug Development: Researchers explore its potential as a scaffold for novel drug candidates.

Antimicrobial Properties: Investigations into its antibacterial and antifungal effects.

Anti-inflammatory Activity: Possible anti-inflammatory applications.

Enzyme Inhibition: Studying its impact on specific enzymes.

Materials Science: Incorporation into polymers or materials for specific properties.

Agrochemicals: Potential use as pesticides or herbicides.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.